Cyclohexyl 4-methylbenzenesulfinate
Description
Cyclohexyl 4-methylbenzenesulfinate is an organosulfur compound characterized by a sulfinate ester group (R-SO-O-R'), where the sulfinate moiety is derived from 4-methylbenzenesulfinic acid, and the esterifying alcohol is cyclohexanol. This compound is synthesized via nucleophilic substitution or transition metal-catalyzed reactions, as exemplified by its preparation in a 39% yield under optimized conditions . Key analytical data include:
- 1H NMR (CDCl3): δ 7.53 (d, 2H, aromatic), 2.41 (s, 3H, methyl group) .
- HRMS: m/z 309.0919 ([M+Na]+, calculated 309.0921) .
Its structural features, such as the cyclohexyl group and electron-withdrawing sulfinate moiety, influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
23730-24-7 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
cyclohexyl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
VKFPIMGZISHRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfinyl Chloride and Cyclohexanol
Reaction Mechanism and Conditions
The most direct method for synthesizing cyclohexyl 4-methylbenzenesulfinate involves the esterification of 4-methylbenzenesulfinyl chloride with cyclohexanol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of cyclohexanol attacks the electrophilic sulfur atom in the sulfinyl chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Reaction Equation:
$$
\text{4-Methylbenzenesulfinyl chloride} + \text{Cyclohexanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Optimized Parameters
- Temperature: Room temperature (20–25°C) is sufficient, as excessive heat may promote side reactions such as oxidation of the sulfinate ester to the sulfonate.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants and minimizes hydrolysis of the sulfinyl chloride.
- Base Stoichiometry: A 1:1 molar ratio of base to sulfinyl chloride is critical to prevent base-induced decomposition.
Yield and Purity
Typical yields range from 70% to 85%, with purity exceeding 95% after aqueous workup (washing with sodium bicarbonate and brine) and column chromatography.
Alkylation of Sodium 4-Methylbenzenesulfinate
Preparation of Sodium 4-Methylbenzenesulfinate
A patented method (CN101786973B) describes the synthesis of sodium 4-methylbenzenesulfinate, a key intermediate, through the reduction of 4-methylbenzenesulfonyl chloride with sodium sulfite in alkaline aqueous conditions.
Key Steps:
- Dissolution of 4-methylbenzenesulfonyl chloride in dichloromethane.
- Dropwise addition to an aqueous sodium sulfite solution with simultaneous pH control using 10% NaOH.
- Distillation to recover dichloromethane, yielding an aqueous solution of sodium 4-methylbenzenesulfinate.
- Crystallization and drying to isolate the product.
Reaction Equation:
$$
\text{4-Methylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \xrightarrow{\text{NaOH}} \text{Na[4-MeC}6\text{H}4\text{SO}2] + \text{NaCl} + \text{SO}2
$$
Alkylation with Cyclohexyl Halides
The sodium sulfinate salt undergoes nucleophilic substitution with cyclohexyl bromide or iodide in polar aprotic solvents (e.g., dimethylformamide, DMF) to form the sulfinic ester.
Reaction Equation:
$$
\text{Na[4-MeC}6\text{H}4\text{SO}_2] + \text{Cyclohexyl-X} \rightarrow \text{this compound} + \text{NaX} \quad (\text{X = Br, I})
$$
Optimization Insights
Alternative Synthetic Routes
Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for coupling 4-methylbenzenesulfinic acid with cyclohexanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh acidic conditions but requires stoichiometric reagents, increasing costs.
Reaction Equation:
$$
\text{4-MeC}6\text{H}4\text{SO}2\text{H} + \text{Cyclohexanol} \xrightarrow{\text{DEAD, PPh}3} \text{this compound} + \text{H}_2\text{O}
$$
Acid-Catalyzed Esterification
Sulfinic acid, generated by protonating sodium 4-methylbenzenesulfinate, reacts with cyclohexanol under Dean-Stark conditions to remove water. Concentrated sulfuric acid catalyzes the reaction, though prolonged heating risks sulfonate formation.
Industrial Production Considerations
Scalability Challenges
- Sulfinyl Chloride Route: Large-scale HCl neutralization requires robust scrubbing systems to meet environmental regulations.
- Alkylation Method: Recycling DMF and minimizing sodium halide waste are critical for cost-effectiveness.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Sulfinyl Chloride Route | 70–85% | 95%+ | Moderate | High |
| Sodium Sulfinate Alkylation | 65–75% | 90–95% | Low | Moderate |
| Mitsunobu Reaction | 80–90% | 98%+ | High | Low |
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Cyclohexyl 4-methylbenzenesulfonate.
Reduction: Cyclohexyl 4-methylbenzenesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexyl 4-methylbenzenesulfinate involves its reactivity as a sulfinic ester. It can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions .
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Groups
Cycloheptyl 4-methylbenzenesulfinate (3d) :
- Key Differences : A seven-membered cycloheptyl ring replaces the six-membered cyclohexyl group.
- Synthesis : Higher yield (62%) under nickel(II)-catalyzed oxidative esterification .
- 1H NMR (DMSO) : δ 7.60 (d, 2H, aromatic), 1.67–1.50 (m, 4H, cycloheptyl protons) .
- Impact : The larger ring size may enhance steric hindrance, reducing reactivity in sterically demanding reactions compared to the cyclohexyl analogue.
4-(Tert-butyl)cyclohexyl 4-methylbenzenesulfinate (3e) :
Stereochemical Variations in Cyclohexyl-Containing Compounds
Compounds with (R,R)- and (S,S)-1,2-cyclohexyl linkers (e.g., 23–26 ) exhibit divergent biological activities:
Comparison with Sulfonate Esters
Cyclohexyl 4-methylbenzenesulfonate :
- Key Difference : Contains a sulfonate (SO₃⁻) group instead of sulfinate (SO₂⁻).
- Synthesis: Typically prepared using p-toluenesulfonyl chloride and cyclohexanol under mild conditions (e.g., dichloromethane, 4 hours at room temperature) .
- Applications : Widely used as a leaving group in solvolysis reactions, whereas sulfinates are more nucleophilic due to the lower oxidation state of sulfur .
Substituent Effects on Physical and Chemical Properties
Research Findings and Implications
- Synthetic Efficiency : Cycloheptyl derivatives (e.g., 3d ) achieve higher yields (62%) than cyclohexyl analogues (39%), likely due to reduced steric strain in transition states .
- Biological Selectivity : Stereochemistry in cyclohexyl-containing compounds dramatically alters enzyme inhibition profiles, suggesting that sulfinate stereoisomers warrant rigorous characterization .
- Functional Group Impact : Sulfinates exhibit greater nucleophilicity than sulfonates, making them preferable in reactions requiring S-O bond cleavage or nucleophilic substitution .
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